molecular formula C23H19N5O4 B2892081 ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate CAS No. 381246-11-3

ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate

Cat. No. B2892081
CAS RN: 381246-11-3
M. Wt: 429.436
InChI Key: CSFPBRCKLVXRMZ-UHFFFAOYSA-N
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Description

The compound “2-(N-Benzoylbenzamido)pyridine-3-yl benzoate” is synthesized from the biologically important 2-amino-3-hydroxypyridine . It has been studied for its potential biological activities .


Synthesis Analysis

The compound is synthesized by reacting 2-amino-3-hydroxypyridine with benzoyl chloride . This reaction results in the formation of 2-(N-benzoylbenzamido)pyridine-3-yl benzoate .


Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray crystallography and density functional theory (DFT) framework with B3LYP/6-311++G(d, p) level of theory . The molecules of this compound crystallize in the orthorhombic space group of P 2 1 2 1 2 1 .


Chemical Reactions Analysis

The vibrational normal modes of the molecular structure are investigated by ab initio method for both infrared intensities (IR) and for Raman activities . Hydrogen and carbon atoms of the benzene rings are found to be highly active .


Physical And Chemical Properties Analysis

The compound has been studied by elemental analysis . Further details about its physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry has led to the development of novel compounds through intricate synthetic pathways. For example, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves the reaction of N-benzylbenzamides with specific reagents to yield compounds with potential applications in various fields. These synthetic routes highlight the versatility and complexity of chemical syntheses involving benzoyl and purinyl groups (Atanassov et al., 2002).

Chemical Transformations

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, synthesized from reactions involving benzothiazole and indole derivatives, showcases the chemical transformations possible with acetoacetate derivatives, similar to the target compound. These reactions proceed under specific conditions to yield novel compounds with diverse structures (Nassiri & Milani, 2020).

Applications in Medicinal Chemistry

Compounds with structural similarities to ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate have been explored for their antimicrobial activities. The synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, for instance, demonstrate the potential of these compounds in developing new antimicrobial agents. The study evaluated their efficacy against various microbial strains, indicating the significant role of synthetic chemistry in medicinal research (Salahuddin et al., 2017).

Potential Antioxidant Properties

Research on marine-derived compounds, such as those isolated from the red seaweed Hypnea musciformis, has identified substituted aryl meroterpenoids with antioxidant activities. These findings underscore the broader search for natural and synthetic compounds with potential health benefits, including those structurally related to the target compound (Chakraborty et al., 2016).

Future Directions

The compound and its derivatives have potential for bioactive applications . They could be further studied for their potential biological activities and uses in various chemical researches .

properties

IUPAC Name

ethyl 2-[6-(dibenzoylamino)purin-9-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-2-32-18(29)13-27-15-26-19-20(27)24-14-25-21(19)28(22(30)16-9-5-3-6-10-16)23(31)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFPBRCKLVXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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